molecular formula C13H11ClN2O3 B8165645 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one

Cat. No.: B8165645
M. Wt: 278.69 g/mol
InChI Key: KENXLUVXJUSDAD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one is a chemical compound with a complex structure that includes a chlorinated nitrophenyl group and a methylpyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-methyl-4-chlorophenol to introduce the nitro group, followed by a series of reactions to form the pyridinone ring. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorinated phenyl group can also participate in various binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-4-nitroaniline
  • 5-Chloro-4-nitro-o-toluidine
  • Tert-butyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate

Uniqueness

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-4-3-5-15(13(8)17)11-7-10(14)12(16(18)19)6-9(11)2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENXLUVXJUSDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)C2=CC(=C(C=C2C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.50 g (13.8 mmol) of 2-hydroxy-3-methylpyridine in 70 ml of DMF are admixed at 0° C. with 2.31 g (20.6 mmol) of potassium tert-butoxide, and the mixture is stirred at room temperature for 30 min. 2.87 g (15.1 mmol) of 2-chloro-4-fluoro-5-methylnitrobenzene are added while continuing to stir at RT. After 17 h, the mixture is admixed with 1000 ml of water and then extracted three times with ethyl acetate. The combined organic phases are dried over sodium sulfate and, after filtration, the solvents are removed under reduced pressure. The residue is purified by chromatography on silica gel (2:1 cyclohexane/ethyl acetate). This affords 2.15 g (56% of theory) of the desired compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
2.87 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

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